molecular formula C23H23ClN4O2 B2794246 N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1396746-75-0

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No. B2794246
CAS RN: 1396746-75-0
M. Wt: 422.91
InChI Key: JTMWIFNVPXGGBI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and mitosis. MLN8054 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Scientific Research Applications

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide works by inhibiting Aurora A kinase, which is overexpressed in many types of cancer cells. By inhibiting Aurora A kinase, N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide disrupts the normal cell cycle and induces apoptosis in cancer cells.

Mechanism of Action

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and mitosis. It regulates spindle assembly and chromosome segregation during mitosis. Aurora A kinase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide works by inhibiting Aurora A kinase, which disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines. It disrupts the normal cell cycle and induces apoptosis in cancer cells. N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has also been shown to inhibit tumor growth in animal models. In addition to its anti-cancer effects, N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide in lab experiments is its specificity for Aurora A kinase. N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of Aurora A kinase in cell division and mitosis. One limitation of using N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide. One direction is to further investigate its anti-cancer effects in animal models and clinical trials. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory disorders. Additionally, further research is needed to understand the mechanism of action of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide and its effects on normal cell division and mitosis.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 2-chloro-4-methoxyphenylbenzonitrile. This intermediate is then reacted with 2-amino-6-(4-methoxyphenyl)pyrimidine in the presence of a base to form N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMWIFNVPXGGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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